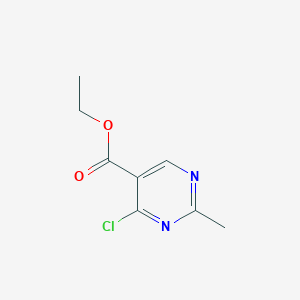

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIAVLIGRIDNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506549 | |

| Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-36-3 | |

| Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

CAS Number: 2134-36-3

This technical guide provides a comprehensive overview of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a pyrimidine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol .[1] While detailed experimental data for this specific isomer is limited in publicly available literature, the fundamental properties can be summarized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2134-36-3 | [1] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Purity | Typically ≥ 97% |

It is important to distinguish this compound from its isomers, such as Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS Number: 188781-08-0), which may exhibit different physical and chemical characteristics.[2][3]

Synthesis

A generalized synthetic pathway for a related compound, Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, involves the reaction of a substituted benzaldehyde, ethyl acetoacetate, and urea or thiourea.[4] This provides a conceptual framework for the synthesis of the target molecule.

Below is a logical workflow for a potential synthesis approach.

Caption: A plausible synthetic workflow for this compound.

Applications in Drug Discovery and Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence stems from their ability to mimic the endogenous pyrimidines found in DNA and RNA, allowing them to interact with a wide range of biological targets.

While specific applications of this compound are not extensively documented, its structural motifs suggest its utility as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and target specificity.

For instance, the related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, serves as an intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor.[5] Furthermore, pyrimidine scaffolds are integral to the development of inhibitors for various kinases, including Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.

The general workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is outlined below.

Caption: General workflow for the use of this compound in kinase inhibitor synthesis.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and subsequent reactions of this compound are not widely published. However, a general procedure for a reaction analogous to the first step in the workflow above (Nucleophilic Aromatic Substitution) can be extrapolated from the synthesis of similar pyrimidine-based inhibitors.

General Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: To a solution of this compound in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP), add a primary or secondary amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 140 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: The specific reaction conditions (solvent, base, temperature, and reaction time) will need to be optimized for each specific substrate.

Conclusion

This compound (CAS 2134-36-3) is a valuable heterocyclic building block for the synthesis of complex organic molecules. Its pyrimidine core and reactive chloro-substituent make it a promising starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While detailed experimental data for this specific compound is not extensively available, its chemical nature allows for the application of well-established synthetic methodologies. Further research into the specific applications and reaction optimization of this compound is warranted to fully exploit its potential in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. Due to the existence of structurally similar isomers with similar nomenclature, this document also presents data for two closely related compounds to aid in accurate identification and research.

Executive Summary: The compound "this compound" (CAS 2134-36-3) is a pyrimidine derivative with potential applications in pharmaceutical and chemical synthesis. However, publicly available data on its specific physical properties is limited. This guide compiles the available information for this compound and, for comparative purposes, provides more extensive data on two related, well-documented isomers: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) and Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS 188781-08-0). Standard experimental protocols for determining key physical properties are also detailed.

Compound Identification and Physical Properties

It is critical to distinguish between the following pyrimidine derivatives due to the distinct positioning of substituents on the pyrimidine ring, which significantly influences their chemical and physical properties.

This compound (Requested Compound)

This is the compound corresponding to the user's query. Available data is summarized below.

| Property | Value |

| CAS Number | 2134-36-3 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | This compound |

| Appearance | Not specified in available literature. |

| Melting Point | Not specified in available literature. |

| Boiling Point | Not specified in available literature. |

| Solubility | Not specified in available literature. |

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Related Isomer 1)

This isomer features a methylthio group at the 2-position. It is a key intermediate in the synthesis of Avanafil, a PDE5 inhibitor.[1]

| Property | Value | Reference |

| CAS Number | 5909-24-0 | [1] |

| Molecular Formula | C₈H₉ClN₂O₂S | [1] |

| Molecular Weight | 232.69 g/mol | [2] |

| IUPAC Name | ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 60-63 °C (lit.) | [1] |

| Boiling Point | 132 °C / 0.4 mmHg (lit.) | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (Related Isomer 2)

This isomer has the chloro and methyl groups at the 2- and 4-positions, respectively. It is noted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, such as antiviral and antibacterial agents.[3]

| Property | Value | Reference |

| CAS Number | 188781-08-0 | [4] |

| Molecular Formula | C₈H₉ClN₂O₂ | [4] |

| Molecular Weight | 200.62 g/mol | [4] |

| IUPAC Name | ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | [4] |

| Appearance | Off-white crystalline powder | [5] |

| Melting Point | Not specified in available literature. | |

| Boiling Point | ~302.7 °C (Predicted) | [6] |

| Solubility | Slightly soluble in water | [6][7] |

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the compound

Procedure:

-

Ensure the compound is finely powdered and dry.

-

Pack a small amount of the compound into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting range is reported as T1-T2. A sharp melting point (a narrow range of 0.5-2 °C) is indicative of a pure substance.

Boiling Point Determination (Micro Method)

This method is used for determining the boiling point of small quantities of a liquid. For a high-boiling point solid like the title compound, this would be performed under reduced pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., oil bath or aluminum block)[9]

-

Thermometer

-

Sample of the compound

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[10]

-

Attach the test tube to a thermometer and immerse it in a heating bath.[11]

-

Heat the bath gently. As the liquid heats, air trapped in the capillary tube will slowly bubble out.

-

When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10]

Solubility Determination

This protocol determines the solubility of a compound in various solvents, providing insights into its polarity and the presence of acidic or basic functional groups.[12]

Apparatus:

-

Small test tubes

-

Spatula

-

Graduated cylinders or pipettes

-

A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄)[13]

Procedure:

-

Place approximately 25 mg of the solid compound into a small test tube.[14]

-

Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[14]

-

Observe whether the solid dissolves completely. The compound is considered "soluble" if it fully dissolves. It is "insoluble" if any solid remains.[15]

-

The general "like dissolves like" rule applies: non-polar compounds tend to dissolve in non-polar solvents, and polar compounds in polar solvents.

-

Solubility in aqueous acid (5% HCl) suggests the presence of a basic functional group (e.g., an amine).[16]

-

Solubility in aqueous base (5% NaOH) suggests an acidic functional group (e.g., a carboxylic acid or phenol).[16]

Application in Drug Discovery: Kinase Inhibition

Pyrimidine derivatives are a cornerstone in medicinal chemistry, particularly as kinase inhibitors for cancer therapy.[17][18] The pyrimidine scaffold can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[19] This inhibition can block downstream signaling pathways that are crucial for cancer cell proliferation and survival.[20]

Generalized Kinase Inhibitor Signaling Pathway

The following diagram illustrates the general mechanism of action for a pyrimidine-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) pathway, a common target in cancer treatment.

Caption: Generalized signaling pathway of a pyrimidine kinase inhibitor.

References

- 1. csnvchem.com [csnvchem.com]

- 2. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 188781-08-0 [smolecule.com]

- 7. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate , 97% , 188781-08-0 - CookeChem [cookechem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. www1.udel.edu [www1.udel.edu]

- 17. mdpi.com [mdpi.com]

- 18. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate and Its Isomers

Introduction

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. It is important to note that the systematic name can be ambiguous, leading to confusion with its isomers. This document addresses the most likely candidate, this compound (CAS 2134-36-3), and also provides detailed information on two closely related and more extensively documented isomers: Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS 188781-08-0) and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The following diagram illustrates the relationship between the user's query and the discussed isomers.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound and its related isomers.

| Property | This compound | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |

| CAS Number | 2134-36-3[1] | 188781-08-0[2] | 5909-24-0[3][4][5] |

| Molecular Formula | C₈H₉ClN₂O₂[1] | C₈H₉ClN₂O₂[2][6] | C₈H₉ClN₂O₂S[3][4][5] |

| Molecular Weight | 200.62 g/mol [1] | 200.62 g/mol [2][6] | 232.69 g/mol [3][4] |

| IUPAC Name | This compound[1] | ethyl 2-chloro-4-methylpyrimidine-5-carboxylate[6] | ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate[3] |

| Appearance | - | Off-white crystalline powder[2] | White to off-white solid[4] |

| Melting Point | - | - | 60-63 °C[4] |

Molecular Structure and Synthesis

This compound (CAS: 2134-36-3)

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS: 188781-08-0)

This isomer is a versatile chemical compound with applications in the pharmaceutical and agrochemical industries[2]. It serves as an essential intermediate in the synthesis of various bioactive molecules, including antiviral and antibacterial agents[2]. Its utility also extends to the agrochemical sector as a precursor for herbicides and fungicides[2]. The pyrimidine ring in this molecule is a common core in many biologically active compounds, making it a valuable building block for drug discovery[7].

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0)

This derivative is a key intermediate in the synthesis of several pharmaceutical compounds, most notably Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction[4]. It is also used in the synthesis of kinase inhibitors, such as those targeting Raf kinases, which have applications in cancer therapy[8][9].

Experimental Protocols

General Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate:

A two-step procedure can be employed for the synthesis of this compound[8]. The process involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in basic conditions to form a 4-oxopyrimidine sodium salt. Subsequent treatment of this salt with phosphorous oxychloride under reflux yields the desired 4-chloro derivative[8].

Synthesis of an Avanafil Intermediate:

A patent describes the use of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in the preparation of an Avanafil intermediate[10].

-

Reaction: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is reacted with 3-chloro-4-methoxybenzylamine in methylene dichloride.

-

Reagents: Sodium carbonate and tetra-butylammonium bromide are added to the reaction mixture with water.

-

Conditions: The reaction is maintained overnight at 25-30°C.

-

Work-up: The methylene dichloride layer is separated, washed with water, and evaporated to yield ethyl 4-[(3-chloro-4-methoxybenzyl) amino]-2-(methyl sulfanyl) pyrimidine-5-carboxylate[10].

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not documented, the broader class of pyrimidine derivatives is integral to numerous biological processes and serves as a scaffold for many therapeutic agents[5].

Pyrimidine derivatives are fundamental components of nucleotides, the building blocks of DNA and RNA, and are synthesized via the de novo or salvage pathways[4]. The de novo synthesis of pyrimidines is regulated by growth-factor-stimulated signaling pathways, indicating a link between cellular metabolism and signal transduction[2].

Many pyrimidine-based compounds are developed as kinase inhibitors[5]. Kinases are enzymes that play a crucial role in cell signaling by adding phosphate groups to proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these drugs can block the signaling pathways that drive cell proliferation and survival. For instance, derivatives of pyrido[2,3-d]pyrimidin-7-one, synthesized from Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, act as inhibitors of kinases like Raf, which are involved in cancer cell proliferation[8].

The following diagram provides a generalized representation of a kinase signaling pathway and its inhibition.

Conclusion

This compound and its isomers are valuable compounds in medicinal and agricultural chemistry. While specific data for the 4-chloro-2-methyl isomer (CAS 2134-36-3) is limited, its structural analogues, particularly Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, are well-characterized as crucial intermediates in the synthesis of important pharmaceuticals like Avanafil and various kinase inhibitors. The pyrimidine core structure ensures their continued relevance in the development of novel therapeutic agents targeting a range of biological pathways. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

- 1. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate | 330785-81-4 | FNA78581 [biosynth.com]

- 4. oled-intermediates.com [oled-intermediates.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2134-36-3|this compound|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Analysis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive models based on established chemical principles and spectral databases for analogous structures. This document also outlines a standardized experimental protocol for acquiring such data and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of similar pyrimidine derivatives.

Table 1: Predicted 1H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~8.9 | Singlet | - | 1H | H6 (pyrimidine ring) |

| 2 | ~4.4 | Quartet | ~7.1 | 2H | -OCH2CH3 |

| 3 | ~2.7 | Singlet | - | 3H | -CH3 (pyrimidine ring) |

| 4 | ~1.4 | Triplet | ~7.1 | 3H | -OCH2CH3 |

Table 2: Predicted 13C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~168 | C=O (ester) |

| 2 | ~165 | C2 (pyrimidine ring) |

| 3 | ~162 | C4 (pyrimidine ring) |

| 4 | ~158 | C6 (pyrimidine ring) |

| 5 | ~118 | C5 (pyrimidine ring) |

| 6 | ~62 | -OCH2CH3 |

| 7 | ~25 | -CH3 (pyrimidine ring) |

| 8 | ~14 | -OCH2CH3 |

Experimental Protocols

The following section details a standard methodology for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. Other potential solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the instrument's detector (typically around 4-5 cm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For 1H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

Temperature: 298 K.

For 13C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, as 13C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0 to 200 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration: Integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak in both 1H and 13C spectra.

Mandatory Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and the general workflow for NMR data acquisition and analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry Fragmentation Analysis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticipated mass spectrometry fragmentation pathways of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. This document provides a detailed overview of the expected fragmentation patterns under electron ionization (EI) mass spectrometry, supported by established principles of organic mass spectrometry. The guide includes a summary of predicted quantitative data, a detailed experimental protocol, and a visual representation of the fragmentation cascade.

Predicted Mass Spectrometry Data

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the ionization of the molecule. The molecular ion (M+) is predicted to have a mass-to-charge ratio (m/z) of 200, corresponding to its molecular weight. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of 37Cl.

Key predicted fragment ions are detailed in the table below. These fragments arise from the loss of the ethyl and ethoxy groups from the ester, elimination of ethylene via a McLafferty rearrangement, and cleavage of the pyrimidine ring.

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 200/202 | [C8H9ClN2O2]+• | - | Molecular Ion |

| 172/174 | [C6H5ClN2O]+• | C2H4 | McLafferty Rearrangement |

| 155/157 | [C7H6ClN2O]+ | •OCH2CH3 | Loss of Ethoxy Radical |

| 127/129 | [C5H3ClN2]+ | •COOCH2CH3 | Loss of Ethyl Carboxylate Radical |

| 92 | [C4H2N2Cl]+ | •CH3, •COOCH2CH3 | Loss of Methyl and Ethyl Carboxylate Radicals |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a detailed methodology for the analysis of this compound using a standard electron ionization mass spectrometer.[1]

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500

-

Scan Rate: 1 scan/second

-

Vacuum: Maintain a high vacuum (e.g., 10-6 to 10-7 Torr) to ensure ion stability and prevent collisions.

Data Acquisition and Analysis:

-

Acquire the mass spectrum of the sample.

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

-

Compare the obtained spectrum with theoretical fragmentation patterns and spectral libraries for confirmation.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways of this compound.

Caption: Proposed EI-MS fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. The predicted fragmentation patterns and the provided experimental protocol offer a robust framework for researchers engaged in the analysis and characterization of this and similar pyrimidine derivatives.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and organic synthesis. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups and structural features of this molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds. This guide will interpret the expected FT-IR spectrum based on the analysis of its constituent functional groups.

Predicted FT-IR Spectral Data

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (pyrimidine ring) |

| 3000 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (methyl and ethyl groups)[9] |

| 1750 - 1730 | Strong | C=O Stretch | Ester (carbonyl)[2][6] |

| 1600 - 1550 | Medium-Strong | C=N and C=C Stretch | Pyrimidine ring vibrations[1] |

| 1500 - 1400 | Medium | C-H Bend | Methyl and methylene groups |

| 1300 - 1000 | Strong | C-O Stretch | Ester[2][6][8] |

| 850 - 550 | Medium-Strong | C-Cl Stretch | Chloroalkane[4][5][9] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining FT-IR spectra of solid and liquid samples with minimal preparation.[10][11] The following protocol details the steps for acquiring the FT-IR spectrum of a solid sample like this compound.

3.1. Instrumentation and Materials

-

FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[12]

-

ATR accessory with a crystal (e.g., Zinc Selenide or Diamond)

-

Sample of this compound (a few milligrams)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

3.2. Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.[13]

-

Lower the ATR press arm to ensure no sample is in contact with the crystal.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

-

-

Sample Preparation and Loading:

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is generally recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum should be automatically ratioed against the background spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption peaks.

-

Compare the peak positions with the expected values in the data table for functional group assignment.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the ATR crystal using a spatula or a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe dampened with solvent to remove any residual sample.[10]

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of this compound, from sample preparation to final structural elucidation.

Conclusion

The FT-IR spectrum of this compound provides a unique fingerprint that is invaluable for its structural confirmation and quality control. The characteristic absorption bands for the pyrimidine ring, the ethyl ester functionality, and the carbon-chlorine bond are the key diagnostic features. By following a standardized experimental protocol, such as the ATR-FTIR method described, researchers can obtain high-quality, reproducible spectra. The systematic analysis of these spectra, as outlined in the workflow, enables confident identification and characterization of this important heterocyclic compound.

References

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. researchgate.net [researchgate.net]

- 9. eng.uc.edu [eng.uc.edu]

- 10. agilent.com [agilent.com]

- 11. edinst.com [edinst.com]

- 12. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a framework for understanding its solubility through physicochemical properties and detailed experimental protocols for its determination.

Physicochemical Properties and Qualitative Solubility

Understanding the physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the available data for this compound and a closely related analogue.

| Property | Value/Information | Implication for Solubility |

| Molecular Formula | C₈H₉ClN₂O₂ | Indicates a relatively small molecule with polar functional groups (ester, pyrimidine ring with nitrogen and chlorine atoms). |

| Molecular Weight | 200.62 g/mol | Moderate molecular weight, which does not inherently suggest poor solubility. |

| Appearance | Reported as a brown oil in crude form after synthesis.[1] | The physical state at room temperature can influence the dissolution kinetics. |

| Qualitative Solubility of a Similar Compound | Ethyl 2,4-dichloropyrimidine-5-carboxylate is described as "slightly soluble in water". | This suggests that while the pyrimidine core has polar characteristics, the overall molecule may have limited aqueous solubility, potentially favoring solubility in organic solvents of intermediate polarity. |

| Use in Organic Synthesis | The compound is used in reactions involving organic solvents such as a mixture of toluene and ethanol, and tetrahydrofuran.[2][3] | This implies that it possesses at least sufficient solubility in these solvents for synthetic transformations to occur. |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for process development, formulation, and quality control. The following are detailed methodologies for determining the solubility of this compound in various organic solvents.

Isothermal Shake-Flask Method (Gravimetric Determination)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined gravimetrically.

Apparatus and Materials:

-

This compound (solid form)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.

-

Accurately weigh the evaporating dish containing the filtrate.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.

-

Repeat the drying and weighing steps until a constant weight is achieved.

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate taken in mL) * 100

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, a high-throughput approach can be employed.

Principle: Miniaturized versions of the shake-flask method are performed in parallel, often in 96-well plates. The concentration of the dissolved compound is typically determined by analytical techniques like HPLC-UV or UPLC-MS.

Apparatus and Materials:

-

96-well plates (deep-well plates are often preferred)

-

Automated liquid handling system (for dispensing compound and solvents)

-

Plate shaker with temperature control

-

Plate sealer

-

Centrifuge with a plate rotor

-

HPLC-UV or UPLC-MS system

Procedure:

-

Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Dispense a small, precise amount of the stock solution into the wells of a 96-well plate.

-

Evaporate the DMSO to leave a solid residue of the compound in each well.

-

Dispense a known volume of the different test solvents into the wells.

-

Seal the plate and place it on a temperature-controlled shaker for an appropriate equilibration time (e.g., 24 hours).

-

After equilibration, centrifuge the plate to pellet the undissolved solid.

-

Carefully transfer a known volume of the supernatant from each well to a new analysis plate.

-

Analyze the concentration of the dissolved compound in each sample using a pre-validated HPLC-UV or UPLC-MS method. A calibration curve prepared with known concentrations of the compound is used for quantification.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the solubility determination workflows.

Caption: Gravimetric Shake-Flask Solubility Workflow.

Caption: High-Throughput Screening Solubility Workflow.

Conclusion

While direct quantitative solubility data for this compound in a range of organic solvents is not extensively published, this guide provides the necessary tools for researchers to determine this critical parameter. The provided experimental protocols for the shake-flask method and high-throughput screening offer robust and reliable means to generate this data in-house. A systematic study of its solubility in a panel of solvents with varying polarities will be invaluable for the optimization of reaction conditions, purification procedures, and the development of potential formulations involving this important pharmaceutical intermediate.

References

Identified Isomers of C8H9ClN2O2

An in-depth technical guide on the isomers of C8H9ClN2O2 is not feasible with currently available public information. The chemical formula C8H9ClN2O2 corresponds to multiple chemical structures, known as isomers. Without a more specific identifier, such as a CAS number or a common name, a comprehensive guide on a single compound that fulfills the detailed requirements of researchers, scientists, and drug development professionals cannot be compiled.

This document provides the IUPAC names for two known isomers of C8H9ClN2O2 and summarizes the available scientific data on closely related compounds. The information presented is intended to offer a starting point for further investigation.

Two potential isomers for the molecular formula C8H9ClN2O2 have been identified through chemical databases:

-

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid [1]

-

N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide [2]

Research on Related Pyridine Derivatives

Research into compounds structurally related to N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide reveals insights into their synthesis and potential biological activities.

Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives

A general method for the synthesis of 6-chloro-pyridin-2-yl-amine derivatives has been described. This involves the reaction of 2-amino-6-chloropyridine with various aryl aldehydes.[3]

-

Equimolar concentrations of an appropriate aryl aldehyde and 2-amino-6-chloropyridine are mixed.

-

A few drops of concentrated sulfuric acid are added to the mixture.

-

The reaction mixture is then refluxed for a specified period.

-

The resulting product is purified, typically through recrystallization.

Characterization of the synthesized compounds is performed using techniques such as elemental analysis, ¹H NMR, and mass spectrometry.[3]

Antimicrobial Activity

A study on a series of synthesized 6-chloro-pyridin-2-yl-amine derivatives demonstrated that these compounds exhibit a range of antibacterial and antifungal activities.[3] The antimicrobial screening was conducted using the disc diffusion method against various pathogenic strains.

| Compound ID | Bacillus subtilis (MTCC 121) Zone of Inhibition (mm) | Staphylococcus aureus (MTCC 7443) Zone of Inhibition (mm) | Xanthomonas campestris (MTCC 7908) Zone of Inhibition (mm) | Escherichia coli (MTCC 7410) Zone of Inhibition (mm) | Fusarium oxysporum (MTCC 2480) Zone of Inhibition (mm) |

| 3a | 18 | 16 | 17 | 15 | 14 |

| 3b | 14 | 13 | 12 | 11 | 10 |

| 3c | 15 | 14 | 13 | 12 | 11 |

| 3d | 16 | 15 | 14 | 13 | 12 |

| 3e | 17 | 16 | 15 | 14 | 13 |

| 3f | 19 | 18 | 18 | 17 | 16 |

| 3g | 13 | 12 | 11 | 10 | 9 |

| 3h | 20 | 19 | 19 | 18 | 17 |

| Ciprofloxacin | 25 | 24 | 23 | 22 | - |

| Fluconazole | - | - | - | - | 21 |

Data extracted from a study on related, but not identical, compounds.[3]

Caption: General synthesis workflow for 6-chloro-pyridin-2-yl-amine derivatives.

Research on Related Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold, present in 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid , is a recurring motif in medicinal chemistry with a variety of reported biological activities.

Antifungal Activity

A study focused on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives revealed their potential as antifungal agents against various Candida species.[1][2]

| Candida Species | MIC (mg/mL) of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)hydrazide |

| C. albicans | 0.016 - 1 |

| C. glabrata | 0.016 - 1 |

| C. krusei | 0.016 - 1 |

| C. parapsilosis | 0.016 - 1 |

| C. tropicalis | 0.016 - 1 |

| C. utilis | 0.016 - 1 |

| C. zeylanoides | 0.016 - 1 |

This data is for a related compound and not the specific isomer of C8H9ClN2O2.[1][2] The study also noted that the most active compound showed no in vitro toxicity up to a concentration of 25 µg/mL, suggesting selective antifungal activity.[1][2]

Potential Signaling Pathway Involvement

While a specific signaling pathway for 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has not been elucidated, research on a related compound, a derivative of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid, has identified it as a potent inhibitor of heparanase-1 (HPSE1).[4] HPSE1 is an enzyme involved in the cleavage of heparan sulfate proteoglycans and has been implicated in diseases such as nephrotic syndrome. This suggests a potential area of investigation for the biological activity of related imidazo[1,2-a]pyridine derivatives.

Caption: Postulated inhibitory action on the Heparanase-1 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of Substituted Pyrimidine Carboxylates: A Technical Guide for Drug Discovery

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the diverse biological activities of substituted pyrimidine carboxylates. This document provides an in-depth overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The pyrimidine nucleus, a fundamental component of nucleic acids, serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly substituted pyrimidine carboxylates and their analogues, have demonstrated a remarkable breadth of biological activities. These compounds have emerged as promising candidates in the development of novel therapeutic agents, exhibiting potent anticancer, antimicrobial, and anti-inflammatory effects. This guide synthesizes key findings in the field, offering a technical resource for the scientific community to facilitate further research and drug development.

Quantitative Biological Activity Data

The biological efficacy of substituted pyrimidine carboxylates is demonstrated through various in vitro assays. The following tables summarize the quantitative data for their anticancer, kinase inhibitory, and antimicrobial activities.

Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives

The cytotoxic effects of various pyrimidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented below. Lower IC50 values denote higher potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile (Compound 10b) | HepG2 (Liver) | 3.56 | [1] |

| A549 (Lung) | 5.85 | [1] | |

| MCF-7 (Breast) | 7.68 | [1] | |

| Pyrimidine-5-carbonitrile (Compound 11b) | HCT-116 (Colorectal) | 3.37 | [2][3] |

| HepG-2 (Liver) | 3.04 | [2][3] | |

| MCF-7 (Breast) | 4.14 | [2][3] | |

| A549 (Lung) | 2.4 | [2][3] | |

| Pyrimidine-5-carbonitrile (Compound 4e) | Colo 205 (Colon) | 1.66 | [4] |

| Pyrimidine-5-carbonitrile (Compound 4f) | Colo 205 (Colon) | 1.83 | [4] |

| Pyrido[2,3-d]pyrimidine (Compound 4b) | Vascular Smooth Muscle Cells | 0.3 | [5] |

| Pyrazolo[3,4-d]pyrimidine (Compound 1a) | A549 (Lung) | 2.24 | |

| Pyrrolo[2,3-d]pyrimidine (Compound 31r) | PC-9 (EGFR 19del/T790M/C797S) | 0.25-0.35 | [6] |

| Thiazolo[4,5-d]pyrimidine (Compound 3b) | A375 (Melanoma) | Excellent | [7] |

Table 2: Kinase Inhibitory Activity of Substituted Pyrimidine Derivatives

A significant mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. The IC50 values for the inhibition of key kinases are detailed below.

| Compound Class | Target Kinase | IC50 | Reference |

| Pyrimidine-5-carbonitrile (Compound 10b) | EGFR | 8.29 nM | [1] |

| Pyrimidine-5-carbonitrile (Compound 11b) | EGFR (Wild Type) | 0.09 µM | [2][3] |

| EGFR (T790M Mutant) | 4.03 µM | [2][3] | |

| Pyrazolo[3,4-d]pyrimidine (Compound 16) | EGFR | 0.034 µM | [8] |

| Pyrido[2,3-d]pyrimidine (Compound 4b) | PDGFr | 1.11 µM | [5] |

| FGFr | 0.13 µM | [5] | |

| EGFr | 0.45 µM | [5] | |

| c-src | 0.22 µM | [5] | |

| Pyrido[2,3-d]pyrimidine (Compound 4e) | FGFr | 0.060 µM | [5] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 8a) | EGFR (Wild Type) | 0.099 µM | [9] |

| EGFR (T790M Mutant) | 0.123 µM | [9] | |

| Pyrimidine-4-carboxamide (LEI-401) | NAPE-PLD | 72 nM | [10][11] |

| Pyrimidine-5-carbonitrile (Compound 5d) | COX-2 | 0.16 µM | [12] |

Table 3: Antimicrobial Activity of Substituted Pyrimidine Derivatives

Substituted pyrimidines have also shown promise as antimicrobial agents. Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrido[2,3-d]pyrimidine Derivatives (5b, 5c, 5f, 6, 7, 14a) | Gram-positive and Gram-negative bacteria | 0.48 - 3.91 | [13] |

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation of the biological activities of substituted pyrimidine carboxylates. Detailed methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17] It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of living cells.[14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14][17]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[14][17]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[16] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[18][19] This method is based on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a target microorganism. The presence of an antimicrobial substance is indicated by a clear zone of growth inhibition around the well.[18]

Materials:

-

Test microorganisms (bacterial or fungal strains)

-

Nutrient agar or Mueller-Hinton agar

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

-

Standard antibiotic solution (positive control)

-

Solvent (negative control, e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn of microbial growth.[20]

-

Well Preparation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[18][20]

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.[18]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[20]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Biochemical Assay: EGFR Tyrosine Kinase Inhibition

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Various formats exist, including luminescence-based assays that quantify ATP consumption (as ADP production).[21][22]

Materials:

-

Recombinant human EGFR kinase

-

Kinase assay buffer

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr))[21]

-

Test compounds

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a master mix containing the peptide substrate and ATP in the same buffer.

-

Assay Setup: Add the diluted test compounds or vehicle control to the wells of a 384-well plate.

-

Kinase Reaction Initiation: Add the recombinant EGFR enzyme to each well, followed by the substrate/ATP master mix to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[21][22]

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations: Pathways, Workflows, and Relationships

Signaling Pathways

Substituted pyrimidine carboxylates often exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. One of the most prominent targets is the EGFR signaling pathway.

Caption: Simplified EGFR signaling pathway and its inhibition by pyrimidine carboxylates.

Experimental Workflow

The discovery and evaluation of novel substituted pyrimidine carboxylates typically follow a structured experimental workflow, from chemical synthesis to biological characterization.

Caption: General experimental workflow for the development of pyrimidine carboxylate-based drugs.

Logical Relationships: Structure-Activity Relationship (SAR)

The biological activity of substituted pyrimidine carboxylates is highly dependent on the nature and position of substituents on the pyrimidine ring. The following diagram illustrates some general structure-activity relationships for pyrimidine-based kinase inhibitors.

Caption: Structure-activity relationships for substituted pyrimidine kinase inhibitors.

References

- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. botanyjournals.com [botanyjournals.com]

- 19. chemistnotes.com [chemistnotes.com]

- 20. youtube.com [youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. promega.com [promega.com]

The Genesis of a Crucial Scaffold: A Technical Guide to the Discovery and Synthesis of Chloropyrimidines

For Immediate Release

A comprehensive technical guide detailing the historical milestones and synthetic evolution of chloropyrimidines has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the foundational chemistries that have made chloropyrimidines indispensable building blocks in modern medicine and agrochemicals. The guide includes a chronological overview, detailed experimental protocols for key syntheses, comparative data on reaction efficiencies, and visualizations of core reaction mechanisms.

A Century of Innovation: From Discovery to Modern Synthesis

The journey into the world of pyrimidines began in the late 19th century. In 1884, Arthur Pinner initiated the systematic study of pyrimidines by synthesizing their derivatives through the condensation of ethyl acetoacetate with amidines, a method now famously known as the Pinner pyrimidine synthesis.[1] He first proposed the name "pyrimidin" in 1885.[1]

A pivotal moment in the history of halogenated pyrimidines occurred in 1900 when Siegmund Gabriel and James Colman first prepared the parent pyrimidine compound. Their work involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced with zinc dust in hot water.[1] This marked the genesis of chloropyrimidine synthesis and opened the door to a new class of reactive intermediates.

Over the past century, the synthesis of chloropyrimidines has evolved significantly, driven by the demand for novel pharmaceuticals and agrochemicals. The primary methods for introducing chlorine atoms onto the pyrimidine ring involve the direct chlorination of hydroxypyrimidines (or their tautomeric keto forms) and the conversion of aminopyrimidines to their chloro-derivatives.

Core Synthetic Strategies and Methodologies

Two predominant strategies have defined the landscape of chloropyrimidine synthesis: the chlorination of hydroxypyrimidines and the Sandmeyer reaction of aminopyrimidines.

Chlorination of Hydroxypyrimidines with Phosphorus Oxychloride

The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) has been a cornerstone of chloropyrimidine synthesis for over a century.[2] This method is widely applicable for the preparation of various chloropyrimidine intermediates. The general protocol involves heating the hydroxypyrimidine substrate in excess POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline or pyridine, which acts as a catalyst and acid scavenger.[3]

Reaction Mechanism: Chlorination with POCl₃

The mechanism involves the initial formation of a phosphate ester intermediate, which is subsequently attacked by a chloride ion to yield the chloropyrimidine.

The Sandmeyer Reaction: From Amino to Chloro

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a versatile method for the conversion of aromatic amines to aryl halides via a diazonium salt intermediate.[4] This reaction is particularly useful for synthesizing chloropyrimidines that are not readily accessible through direct chlorination. The process involves the diazotization of an aminopyrimidine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[4][5]

Reaction Mechanism: The Sandmeyer Reaction

The reaction proceeds through a free radical mechanism initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[6]

Comparative Data on Chloropyrimidine Synthesis

The efficiency of chloropyrimidine synthesis varies significantly depending on the chosen method, substrate, and reaction conditions. The following tables summarize quantitative data for some key synthetic transformations.

| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyrimidine | 2-Chloropyrimidine | NaNO₂, HCl | -15 to -10 | 1 | 26-27 | [5] |

| 2,4-Dihydroxypyrimidine (Uracil) | 2,4-Dichloropyrimidine | POCl₃ | Reflux | 3.5 | Not Specified | [3] |

| 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-chloropyrimidine | POCl₃ | 97 | 17 | 85 | [7] |

| 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | POCl₃, N,N-dimethylcyclohexylamine | 95-100 | 3 | Not Specified | [3] |

| Thymine | 2,4-Dichloro-5-methylpyrimidine | POCl₃, Triethylamine hydrochloride | 108-110 | Not Specified | Not Specified | [3] |

Detailed Experimental Protocols

This guide provides detailed methodologies for the synthesis of key chloropyrimidines. The following are representative protocols.

Synthesis of 2-Chloropyrimidine via the Sandmeyer Reaction[5]

Experimental Workflow

Procedure:

-

In a 3-liter three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, place 500 ml of concentrated hydrochloric acid and cool to 0°C.

-

Add 142 g (1.5 moles) of 2-aminopyrimidine portionwise with stirring until a homogeneous solution is obtained.

-

Cool the solution to -15°C.

-

A cold solution of 207 g (3.0 moles) of sodium nitrite in 375 ml of water is added dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.

-

Stir the solution for an additional hour, allowing the temperature to rise to -5°C.

-

Carefully neutralize the mixture to approximately pH 7 with a 30% solution of sodium hydroxide, keeping the temperature below 0°C.

-

Collect the solid precipitate, consisting of 2-chloropyrimidine and sodium chloride, by filtration.

-

The cold solution is extracted with four 75-ml portions of ether.

-

Dry the combined extracts over anhydrous sodium sulfate, remove the solvent, and recrystallize the residue from isopentane to yield 44–46 g (26–27%) of white crystalline 2-chloropyrimidine.

Synthesis of 2,4-Diamino-6-chloropyrimidine[7]

Procedure:

-

Add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine to 9 mL of POCl₃.

-

Stir the mixture at 97°C for 17 hours.

-

Slowly add the reaction solution to ice water.

-

Stir the aqueous solution at 90°C for 1 hour.

-

Adjust the pH of the solution to 8 with NaOH.

-

Extract the solution with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield 0.97 g (85%) of 2,4-diamino-6-chloropyrimidine as a white solid.

Conclusion

The synthesis of chloropyrimidines has a rich history, evolving from early academic curiosities to highly optimized industrial processes. The methodologies detailed in this guide, from the classical Pinner synthesis to modern chlorination techniques, highlight the ingenuity of chemists in functionalizing this important heterocyclic core. This technical guide serves as a valuable resource for researchers, providing the historical context, practical protocols, and comparative data necessary to leverage the full potential of chloropyrimidine chemistry in the ongoing quest for novel and effective molecules.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. byjus.com [byjus.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Stability and Degradation of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (ECMPC), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific experimental data in public literature, this guide integrates general principles of chemical stability, knowledge of related pyrimidine derivatives, and standard methodologies for forced degradation studies. It outlines potential degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions and provides detailed, adaptable experimental protocols for stability assessment. The information herein serves as a foundational resource for researchers and professionals involved in the development, handling, and formulation of ECMPC and related compounds.

Introduction

This compound (CAS No. 188781-08-0) is a versatile heterocyclic compound featuring a pyrimidine core substituted with a chloro group, a methyl group, and an ethyl carboxylate moiety. This substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of bioactive molecules.[1] Understanding the chemical stability and degradation profile of ECMPC is paramount for ensuring the quality, safety, and efficacy of downstream products, as well as for defining appropriate storage and handling conditions.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[2] This guide explores the theoretical degradation pathways of ECMPC and furnishes detailed protocols for conducting such studies.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 188781-08-0 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Appearance | Likely a solid or liquid |

| Solubility | Expected to have low aqueous solubility |

Theoretical Degradation Pathways

The chemical structure of ECMPC possesses several functional groups susceptible to degradation: the ester linkage, the chloro-substituted pyrimidine ring, and the methyl group. The following sections outline the most probable degradation pathways under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for esters. ECMPC is susceptible to both acid- and base-catalyzed hydrolysis of the ethyl ester group to yield 4-chloro-2-methylpyrimidine-5-carboxylic acid. Under harsh basic conditions, nucleophilic substitution of the chloro group by a hydroxyl group may also occur.

Caption: Theoretical hydrolytic degradation pathways of ECMPC.

Oxidative Degradation

The pyrimidine ring and the methyl group are potential sites for oxidation. Oxidation could lead to the formation of N-oxides or hydroxylation of the methyl group.

Caption: Potential oxidative degradation pathways of ECMPC.

Photolytic Degradation

Chlorinated aromatic compounds can undergo photolytic degradation. The C-Cl bond in ECMPC may be susceptible to homolytic cleavage upon exposure to UV light, leading to radical intermediates and subsequent degradation products. Dechlorination is a common photolytic degradation pathway for chloropyridines.[3]

Caption: Postulated photolytic degradation of ECMPC.

Thermal Degradation

Thermal stress can induce decomposition of ECMPC. Primary thermal degradation pathways for chlorinated esters may include decarboxylation and ester hydrolysis.[2] Elimination of hydrogen chloride from the pyrimidine ring is another plausible route.[2]

Caption: Potential thermal degradation pathways of ECMPC.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of ECMPC based on the theoretical pathways.

| Stress Condition | Potential Degradation Product | Chemical Structure |

| Hydrolysis (Acid/Base) | 4-chloro-2-methylpyrimidine-5-carboxylic acid | C₇H₅ClN₂O₂ |

| Hydrolysis (Strong Base) | 4-hydroxy-2-methylpyrimidine-5-carboxylic acid | C₇H₆N₂O₃ |

| Oxidation | N-Oxide derivative | C₈H₉ClN₂O₃ |

| Oxidation | Ethyl 4-chloro-2-(hydroxymethyl)pyrimidine-5-carboxylate | C₈H₉ClN₂O₃ |

| Photolysis | Ethyl 2-methylpyrimidine-5-carboxylate | C₈H₁₀N₂O₂ |

| Thermal | 4-chloro-2-methylpyrimidine | C₅H₅ClN₂ |

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized and should be adapted based on the specific properties of ECMPC and the analytical techniques employed. The goal is to achieve 5-20% degradation of the active substance.[4]

Caption: General workflow for forced degradation studies.

Preparation of Stock Solution